molecular formula C14H16O3 B14328243 3-Methylpent-1-yn-1-yl 4-methoxybenzoate CAS No. 104911-38-8

3-Methylpent-1-yn-1-yl 4-methoxybenzoate

Cat. No.: B14328243
CAS No.: 104911-38-8
M. Wt: 232.27 g/mol
InChI Key: UCVMMQXPOUGWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpent-1-yn-1-yl 4-methoxybenzoate is an organic compound with the molecular formula C13H16O3. It is a derivative of benzoic acid and contains both an alkyne and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpent-1-yn-1-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 3-methylpent-1-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent selection, temperature control, and purification steps are crucial in ensuring the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-1-yn-1-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or esters with different alkyl groups.

Scientific Research Applications

3-Methylpent-1-yn-1-yl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylpent-1-yn-1-yl 4-methoxybenzoate depends on the specific reactions it undergoes. In general, the alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-penten-4-yn-3-ol: An acetylenic alcohol with similar reactivity.

    Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate: A related ester with a different alkyl group.

Properties

CAS No.

104911-38-8

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

3-methylpent-1-ynyl 4-methoxybenzoate

InChI

InChI=1S/C14H16O3/c1-4-11(2)9-10-17-14(15)12-5-7-13(16-3)8-6-12/h5-8,11H,4H2,1-3H3

InChI Key

UCVMMQXPOUGWNT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C#COC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.